molecular formula C11H15NO4S B5348962 methyl 3-[(ethylsulfonyl)amino]-4-methylbenzoate

methyl 3-[(ethylsulfonyl)amino]-4-methylbenzoate

Cat. No. B5348962
M. Wt: 257.31 g/mol
InChI Key: TYJNFRQIHFWGNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(ethylsulfonyl)amino]-4-methylbenzoate (MES) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. In

Mechanism of Action

The mechanism of action of methyl 3-[(ethylsulfonyl)amino]-4-methylbenzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects in scientific research. It has been shown to reduce inflammation, inhibit cancer cell growth, and have antibacterial properties. In addition, this compound has been studied for its potential neuroprotective effects in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 3-[(ethylsulfonyl)amino]-4-methylbenzoate in lab experiments is its relatively simple synthesis method. In addition, this compound has been found to have a range of potential therapeutic applications, making it a versatile compound for scientific research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on methyl 3-[(ethylsulfonyl)amino]-4-methylbenzoate. One area of interest is the development of new synthetic methods for this compound that could improve its solubility and make it easier to work with in lab experiments. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of neurological disorders. Finally, research on the potential side effects of this compound and its long-term safety profile is needed to fully assess its potential as a therapeutic agent.

Synthesis Methods

The synthesis of methyl 3-[(ethylsulfonyl)amino]-4-methylbenzoate involves the reaction of 3-nitro-4-methylbenzoic acid with ethylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reduced with sodium dithionite to yield this compound. The synthesis of this compound is a relatively simple process that can be carried out in a laboratory setting.

Scientific Research Applications

Methyl 3-[(ethylsulfonyl)amino]-4-methylbenzoate has been found to have a range of potential therapeutic applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

methyl 3-(ethylsulfonylamino)-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-4-17(14,15)12-10-7-9(11(13)16-3)6-5-8(10)2/h5-7,12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJNFRQIHFWGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=C(C=CC(=C1)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.